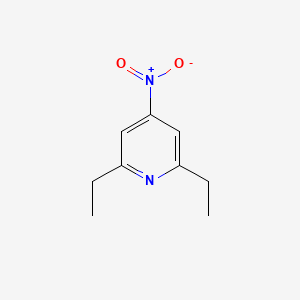

2,6-Diethyl-4-nitropyridine

描述

Overview of Substituted Pyridine (B92270) Systems in Contemporary Chemical Research

Substituted pyridine systems are a class of organic compounds that have garnered significant interest in numerous scientific disciplines. solubilityofthings.commdpi.com Their versatility stems from the pyridine ring's unique electronic properties, which can be modulated by the addition of various substituent groups. solubilityofthings.com These modifications influence the compound's reactivity, basicity, and potential for intermolecular interactions. solubilityofthings.comkochi-tech.ac.jp In contemporary research, substituted pyridines are widely utilized as ligands in coordination chemistry, catalysts in organic synthesis, and as key building blocks for complex molecular architectures. mdpi.comkochi-tech.ac.jp The ability to introduce a wide range of functional groups at different positions on the pyridine ring allows for the rational design of molecules with specific desired properties. mdpi.com

Significance of Nitro-Functionalized Pyridine Frameworks in Organic Chemistry

The introduction of a nitro group onto a pyridine framework dramatically alters its chemical character, making nitro-functionalized pyridines particularly valuable in organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. kochi-tech.ac.jpevitachem.com This reactivity allows for the introduction of a wide array of nucleophiles, providing a powerful tool for the synthesis of highly functionalized pyridine derivatives. evitachem.comnih.gov Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, which are precursors to a multitude of other compounds. nih.gov

Research Landscape and Specific Focus on 2,6-Diethyl-4-nitropyridine

While the chemistry of substituted and nitro-functionalized pyridines is a mature field of study, the specific compound this compound has received surprisingly little direct attention in the peer-reviewed literature. Much of the existing research has focused on its close analogue, 2,6-dimethyl-4-nitropyridine (B1587124). evitachem.comnih.gov This body of work on the dimethyl derivative provides a valuable foundation for understanding the probable characteristics of this compound. However, the subtle yet significant differences in steric and electronic effects between a methyl and an ethyl group suggest that the diethyl compound will exhibit unique properties and reactivity patterns that warrant specific investigation. This article, therefore, aims to consolidate the known chemistry of related compounds to provide a comprehensive theoretical overview of this compound and to stimulate future experimental exploration of this promising molecule.

Scope and Structural Framework of the Research Outline

This article will provide a detailed academic exploration of this compound. The content will be strictly confined to its chemical properties, reactivity, and synthetic methodologies, drawing inferences from closely related and well-documented compounds where direct data is unavailable. The discussion will be structured to first establish the broader context of substituted pyridine chemistry, followed by a focused analysis of the title compound. Data tables will be utilized to present known information on analogous compounds and to provide a comparative framework for the predicted properties of this compound.

Interactive Data Table: Properties of 2,6-Dialkyl-4-nitropyridines

| Property | 2,6-Dimethyl-4-nitropyridine | This compound (Predicted) |

| Molecular Formula | C7H8N2O2 nih.gov | C9H12N2O2 |

| Molecular Weight | 152.15 g/mol nih.gov | 180.21 g/mol |

| Appearance | White to light yellow solid chemicalbook.com | Likely a yellow oil or low-melting solid |

| Boiling Point | Not readily available | Expected to be higher than the dimethyl analog |

| Melting Point | Not readily available | Expected to be lower than the dimethyl analog |

| Solubility | Soluble in organic solvents evitachem.com | Expected to have similar or greater solubility in organic solvents |

Detailed Research Findings

Due to the limited direct research on this compound, this section will present a synthesis of information extrapolated from studies on analogous compounds, particularly 2,6-dimethyl-4-nitropyridine.

Synthesis of 2,6-Dialkyl-4-nitropyridines

The most probable synthetic route to this compound would be through the direct nitration of 2,6-diethylpyridine (B1295259). A common method for the nitration of similar pyridine derivatives involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and potassium nitrate. evitachem.com The reaction typically proceeds by the addition of the nitrating agent to a solution of the pyridine derivative in sulfuric acid at reduced temperatures. evitachem.com

Structure

2D Structure

3D Structure

属性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC 名称 |

2,6-diethyl-4-nitropyridine |

InChI |

InChI=1S/C9H12N2O2/c1-3-7-5-9(11(12)13)6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |

InChI 键 |

MEBVPHYSCAPIOH-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=CC(=N1)CC)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 2,6 Diethyl 4 Nitropyridine and Its Analogues

Direct Synthetic Approaches to 2,6-Diethyl-4-nitropyridine

Direct approaches to this compound focus on introducing the nitro group onto a 2,6-diethylpyridine (B1295259) scaffold or constructing the pyridine (B92270) ring in a manner that directly yields the nitrated product.

Nitration Strategies for Diethylpyridine Substrates

The direct nitration of pyridine and its alkyl derivatives is often challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic aromatic substitution. The basic nitrogen atom can also be protonated under acidic nitrating conditions, further deactivating the ring. However, nitration can be achieved under harsh conditions, typically employing a mixture of concentrated sulfuric acid and nitric acid (mixed acid).

For the synthesis of the analogous 2,6-dimethyl-4-nitropyridine (B1587124), a common method involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and potassium nitrate. It is probable that a similar approach could be applied to the direct nitration of 2,6-diethylpyridine. The reaction would likely proceed by the addition of 2,6-diethylpyridine to the nitrating mixture, followed by heating to facilitate the electrophilic substitution. The directing effects of the two ethyl groups at the 2- and 6-positions would favor the introduction of the nitro group at the 4-position.

An alternative and often more effective strategy for the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, which can lead to the formation of an N-nitropyridinium ion. Subsequent reaction with a nucleophile can then introduce a nitro group to the ring. For instance, reaction of pyridine compounds with N₂O₅ followed by treatment with an aqueous solution of sodium bisulfite can yield β-nitropyridine compounds. googleapis.com

| Starting Material | Reagents | Product | Notes |

| Pyridine | Concentrated H₂SO₄, HNO₃ | 3-Nitropyridine | Low yield, harsh conditions |

| 2,6-Dimethylpyridine | Concentrated H₂SO₄, KNO₃ | 2,6-Dimethyl-4-nitropyridine | Analogous reaction for the diethyl derivative is plausible |

| Pyridine | N₂O₅, then NaHSO₃/H₂O | 3-Nitropyridine | Milder conditions, involves N-nitropyridinium intermediate |

Cyclization Reactions for the Formation of the Pyridine Ring

The construction of the pyridine ring itself, incorporating the desired substituents, is a powerful strategy in heterocyclic synthesis. Various cyclization methods, such as the Hantzsch pyridine synthesis and related multicomponent reactions, can be employed to generate substituted pyridines. While specific examples leading directly to this compound are not extensively documented, the general principles of these reactions can be adapted.

For example, a three-component ring transformation involving a ketone, a nitrogen source (like ammonia), and a dinitropyridone can afford nitropyridines. nih.gov Conceptually, a reaction involving a β-dicarbonyl compound, an enamine or ammonia (B1221849), and a nitro-substituted building block could be designed to yield the target molecule. These methods offer the advantage of building complexity in a single step from readily available acyclic precursors.

Synthesis via Precursor Modification

An often more efficient and regioselective route to 4-nitropyridines involves the modification of a pre-functionalized pyridine precursor. The use of pyridine N-oxides is a particularly well-established and effective strategy.

Preparation of 2,6-Diethylpyridine N-Oxide as a Key Intermediate

The formation of a pyridine N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and deactivates it towards substitution at the 2- and 6-positions. This makes the N-oxide an excellent intermediate for the regioselective synthesis of 4-nitropyridines.

2,6-Diethylpyridine can be oxidized to 2,6-diethylpyridine N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out by treating the substituted pyridine with the oxidizing agent in a suitable solvent.

Once the N-oxide is formed, it can be readily nitrated. The nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is a standard procedure that can be adapted for the 2,6-diethyl analogue. oc-praktikum.de This reaction is typically performed using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The pyridine-N-oxide is heated with the nitrating mixture to effect the substitution at the 4-position. oc-praktikum.de The resulting this compound N-oxide can then be deoxygenated to yield this compound. Common deoxygenation reagents include phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃).

| Reaction Step | Starting Material | Reagents | Product |

| Oxidation | 2,6-Diethylpyridine | H₂O₂ / Acetic Acid or m-CPBA | 2,6-Diethylpyridine N-Oxide |

| Nitration | 2,6-Diethylpyridine N-Oxide | Fuming HNO₃, Concentrated H₂SO₄ | This compound N-Oxide |

| Deoxygenation | This compound N-Oxide | PCl₃ or PPh₃ | This compound |

Conversion of Other Substituted Pyridines to this compound

The synthesis of this compound can also be envisioned starting from other substituted pyridines through a series of functional group interconversions. For instance, a pyridine ring bearing leaving groups at the 2- and 6-positions could be subjected to cross-coupling reactions to introduce the ethyl groups, followed by nitration at the 4-position. Alternatively, a pre-existing 4-substituted pyridine could be nitrated, followed by modification of the substituents at the 2- and 6-positions. However, these multi-step sequences may be less efficient than the N-oxide route.

Derivatization and Functionalization Reactions of this compound

The presence of the nitro group and the alkyl substituents on the pyridine ring of this compound allows for a range of subsequent chemical transformations.

The strong electron-withdrawing nature of the nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the displacement of a suitable leaving group at the 2- or 6-positions, although in the case of this compound, there are no readily displaceable groups. However, if a leaving group were present, this would be a primary mode of reactivity.

A key functionalization reaction of this compound is the reduction of the nitro group to an amino group. This transformation is fundamental in the synthesis of many biologically active compounds and can be achieved using a variety of reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid). mdpi.orgresearchgate.net The resulting 4-amino-2,6-diethylpyridine is a versatile intermediate for the synthesis of other derivatives, such as through diazotization reactions or by acylation of the amino group.

The ethyl groups at the 2- and 6-positions also offer sites for functionalization, although this can be more challenging. The benzylic-like positions (the CH₂ groups of the ethyl substituents) could potentially undergo radical halogenation or oxidation under specific conditions, allowing for further derivatization at these sites.

| Reaction Type | Reagents and Conditions | Product |

| Reduction of Nitro Group | H₂ / Pd, Pt, or Ni catalyst | 4-Amino-2,6-diethylpyridine |

| Reduction of Nitro Group | Fe, Sn, or Zn / HCl | 4-Amino-2,6-diethylpyridine |

Nucleophilic Aromatic Substitutions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine, particularly when activated by strong electron-withdrawing groups such as a nitro group. bhu.ac.instackexchange.comlibretexts.org In the case of 4-nitropyridine (B72724) derivatives, the nitro group not only activates the ring towards nucleophilic attack but can also serve as a leaving group itself.

The pyridine ring is intrinsically electron-poor, which facilitates nucleophilic attack, especially at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.comfirsthope.co.in The presence of a nitro group at the C-4 position further enhances this effect, making the ring highly susceptible to substitution reactions. The reaction generally proceeds via an addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction's feasibility. Resonance forms that delocalize the negative charge onto the electronegative nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group provide significant stabilization. stackexchange.com

For 4-nitropyridine N-oxides, the nitro group is readily replaced by various nucleophiles. researchgate.net This reactivity provides an excellent method for preparing a range of 4-substituted pyridine N-oxides, which can subsequently be deoxygenated to the corresponding pyridine derivatives. bhu.ac.inresearchgate.net Reactions of 4-nitropyridine 1-oxide with piperidine (B6355638), for example, have been shown to be accelerated by ultraviolet light. rsc.org Similarly, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully displaced by a fluoride (B91410) anion, demonstrating the utility of nitropyridines as precursors for fluoro-substituted pyridines. mdpi.com

In some cases, unexpected rearrangements can occur. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents can lead to products resulting from nitro-group migration. semanticscholar.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridine Derivatives

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Nitropyridine N-oxide | Piperidine | 4-Piperidinopyridine N-oxide | Ethanol (B145695), 30°C (light-catalyzed) | rsc.org |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | Methyl 3-fluoropyridine-4-carboxylate | - | mdpi.com |

| 3-Bromo-4-nitropyridine N-oxide | Diethyl sodiomalonate | 3-Bis-(ethoxycarbonyl)methyl-4-nitropyridine N-oxide | Diethyl carbonate or pyridine | oup.com |

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a crucial and widely used transformation in organic synthesis. This conversion is particularly important for producing amino-heterocycles, which are prevalent in medicinal chemistry. researchgate.net A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups within the molecule.

Catalytic hydrogenation is a common and effective method. firsthope.co.in Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source are frequently used for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Bimetallic nanoparticles, for instance, palladium-copper or palladium-silver on an alumina (B75360) support, have been shown to be efficient catalysts for the hydrogenation of pyridine to piperidine under mild conditions. d-nb.info Electrocatalytic hydrogenation using a rhodium on carbon catalyst also effectively reduces pyridines at ambient temperature and pressure. nih.gov

For more selective reductions, especially in the presence of other reducible groups, metal/acid combinations are often employed. Systems like iron in acetic acid or hydrochloric acid, and zinc in acetic acid, provide mild conditions for converting nitro groups to amines. commonorganicchemistry.commdpi.org The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric or sulfuric acid can produce 4-aminopyridine (B3432731) in high yields. mdpi.orgresearchgate.net Other reagents like low-valent titanium (formed from TiCl₄/SnCl₂) have also been used to reduce 4-nitropyridine N-oxide to 4-aminopyridine. researchgate.net Sodium sulfide (B99878) (Na₂S) is another alternative that can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ with Pd/C or Raney Nickel | Catalytic hydrogenation | Highly effective but may reduce other functional groups. | commonorganicchemistry.com |

| Iron (Fe) with Acid (e.g., HCl, Acetic Acid) | Acidic medium | Mild and can be selective for the nitro group. | commonorganicchemistry.commdpi.org |

| Zinc (Zn) with Acid (e.g., Acetic Acid) | Acidic medium | Provides a mild method for reduction. | commonorganicchemistry.com |

| Titanium (IV) chloride / Tin (II) chloride (TiCl₄/SnCl₂) | - | Reduces 4-nitropyridine N-oxide to 4-aminopyridine. | researchgate.net |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful for substrates incompatible with acid or hydrogenation. Can be selective. | commonorganicchemistry.com |

Alkylation and Arylation Processes Involving the Pyridine Core or Ethyl Groups

Direct C-H functionalization of pyridines is a challenging but highly valuable area of synthesis, as it allows for the modification of the core structure without pre-functionalization. researchgate.net The electron-deficient nature of the pyridine ring makes it less reactive towards standard electrophilic substitution but more amenable to nucleophilic or radical-based approaches. beilstein-journals.org

Alkylation and Arylation of the Pyridine Core: The C-2 and C-4 positions of the pyridine ring are electronically biased and are the typical sites for functionalization. researchgate.net One approach involves the activation of the pyridine ring as an N-oxide. For example, ortho-alkylation of pyridine N-oxides can be achieved with nonactivated secondary alkyl bromides using a palladium catalyst. beilstein-journals.org

Grignard reagents are powerful nucleophiles that can be used for the direct arylation and alkylation of pyridine derivatives. sigmaaldrich.com The reaction of nitropyridine N-oxides with Grignard reagents can lead to the substitution of the nitro group. sigmaaldrich.com Similarly, Grignard reagents can add to activated pyridinium (B92312) salts, providing a route to functionalized dihydropyridines. rug.nlacs.org Iron-catalyzed C-H bond activation has been successfully used for the ortho-arylation of aryl pyridines with aryl Grignard reagents under mild conditions. nih.gov Another method involves the reaction of Grignard reagents with pyridylsulfonium salts to form various bis-heteroaryls. nih.gov

Vicarious Nucleophilic Substitution (VNS) offers a pathway for the C-H alkylation of electrophilic nitropyridines. This method uses carbanions stabilized by a leaving group (e.g., a sulfonyl group) which add to the nitroarene, followed by a base-induced β-elimination to yield the alkylated product. acs.org

Functionalization of Ethyl Groups: Direct functionalization of the alkyl side chains of 2,6-diethylpyridine is less commonly described than core functionalization. These reactions typically proceed through radical mechanisms or by deprotonation of the benzylic-like protons followed by reaction with an electrophile. The specific conditions would depend on the desired transformation, but this area remains a specialized field within pyridine chemistry.

Table 3: Selected Methods for Pyridine Core Functionalization

| Methodology | Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Alkylation | Pyridine N-oxides + Alkyl bromides | C-2 (ortho) | 2-Alkylpyridines | beilstein-journals.org |

| Iron-Catalyzed Arylation | Aryl pyridines + Aryl Grignard reagents | ortho-C-H of aryl group | ortho-Arylated aryl pyridines | nih.gov |

| Vicarious Nucleophilic Substitution (VNS) | Nitropyridines + Sulfonyl-stabilized carbanions | C-H positions activated by NO₂ | Alkylated nitropyridines | acs.org |

| Grignard Reagent Coupling | Pyridylsulfonium salts + Grignard reagents | Position of sulfonium (B1226848) group | Bis-heteroaryls | nih.gov |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comacs.org Several classical MCRs are used for the de novo synthesis of the pyridine ring.

The Hantzsch pyridine synthesis is a well-known four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.comacs.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org This method is versatile and can be adapted to produce a wide array of substituted pyridines. acs.org The incorporation of a nitro group can be achieved by using a nitro-substituted aldehyde or a nitro-containing β-dicarbonyl compound. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with ethyl acetoacetate (B1235776) and ammonia yields the corresponding 4-(2-nitrophenyl)-1,4-dihydropyridine. mdpi.com Similarly, using α,β-unsaturated nitro ketones with various enamines leads to 5-nitro-1,4-dihydropyridines. researchgate.net

The Bohlmann–Rahtz pyridine synthesis is another robust, two-step method that provides access to 2,3,6-trisubstituted pyridines. nih.govjk-sci.com It involves the initial Michael addition of an enamine to an ethynyl (B1212043) ketone to form an aminodiene intermediate. This intermediate is then cyclized under thermal or acid-catalyzed conditions to afford the pyridine product. jk-sci.comthieme-connect.com This method is highly regioselective and has been improved with the use of Lewis or Brønsted acid catalysts to avoid high reaction temperatures. thieme-connect.com

Modern variations of MCRs for pyridine synthesis often employ metal catalysis. For example, a copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds delivers a variety of polysubstituted pyridines in good yields. tandfonline.com These MCR approaches offer a powerful platform for constructing the this compound scaffold or its analogues by carefully selecting the appropriate building blocks.

Table 4: Major Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Components | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine | Substituted Pyridine (after oxidation) | wikipedia.orgchemtube3d.com |

| Bohlmann–Rahtz Synthesis | Enamine, Ethynyl Ketone | Aminodiene | 2,3,6-Trisubstituted Pyridine | nih.govjk-sci.com |

| Copper-Catalyzed 3-Component Reaction | Ketoxime acetate, Aldehyde, Activated methylene compound | - | Polysubstituted Pyridine | tandfonline.com |

Spectroscopic Characterization and Structural Elucidation of 2,6 Diethyl 4 Nitropyridine

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the conformational aspects of 2,6-diethyl-4-nitropyridine. The vibrational modes are highly sensitive to the molecular geometry and bonding, providing a detailed fingerprint of the compound.

Assignment of Characteristic Absorption Bands and Functional Group Modes

The vibrational spectrum of this compound is characterized by contributions from the pyridine (B92270) ring, the diethyl substituents, and the nitro group. Theoretical calculations, such as those performed using DFT methods, are invaluable for the precise assignment of the observed and predicted vibrational frequencies. researchgate.netnih.gov Based on studies of similar molecules like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide and other substituted nitropyridines, the characteristic vibrational modes can be assigned. researchgate.netniscpr.res.in

Key functional group vibrations include the symmetric and asymmetric stretching of the nitro group (NO₂), which are expected to appear in the regions of 1300-1370 cm⁻¹ and 1520-1560 cm⁻¹, respectively. The C-N stretching vibration associated with the nitro group is also a characteristic feature. The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring and the ethyl groups are anticipated in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Model Compound (2,6-dimethyl-4-nitropyridine N-oxide) based on DFT Calculations researchgate.net

| Calculated Frequency (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1600 | Pyridine Ring Stretch |

| ~1540 | Asymmetric NO₂ Stretch |

| ~1450 | CH₃ Bending |

| ~1350 | Symmetric NO₂ Stretch |

| ~850 | Ring Breathing Mode |

| ~750 | C-H Out-of-plane Bend |

Note: This table is based on theoretical data for a closely related compound and serves as a predictive model for this compound.

Conformational Analysis through Vibrational Frequencies

The conformational flexibility of the ethyl groups in this compound can be investigated through vibrational spectroscopy. Different rotational isomers (conformers) will exhibit distinct vibrational frequencies, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹). By comparing experimentally observed spectra with the calculated spectra for different stable conformers, it is possible to determine the predominant conformation in a given state (gas, liquid, or solid). Potential energy surface (PES) scans performed using computational methods can identify the low-energy conformers. The planarity of the pyridine ring and the orientation of the nitro and ethyl groups are key structural parameters that influence the vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two ethyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating ethyl groups. The ethyl groups will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate at different chemical shifts depending on their position relative to the nitrogen atom and the substituents. The presence of the nitro group will cause a significant downfield shift for the carbon atom to which it is attached (C4). pitt.eduepfl.ch

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (based on related structures and general principles)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H (meta to NO₂) | ~8.0 - 8.5 | - |

| -CH₂- (ethyl) | ~2.8 - 3.2 (quartet) | ~25 - 30 |

| -CH₃ (ethyl) | ~1.2 - 1.5 (triplet) | ~12 - 15 |

| Pyridine-C (C2, C6) | - | ~160 - 165 |

| Pyridine-C (C3, C5) | - | ~120 - 125 |

| Pyridine-C (C4) | - | ~145 - 150 |

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other conditions.

Advanced NMR Techniques (e.g., 2D NMR) for Detailed Structural Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would show correlations between the coupled protons, for instance, between the methylene and methyl protons of the ethyl groups. researchgate.netals-journal.com An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivity. researchgate.net For more complex structural elucidation and to confirm long-range couplings, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be utilized. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within the molecule and its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the nitro group are the primary chromophores. The presence of the nitro group, a strong electron-withdrawing group, is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. unibo.it The absorption spectrum of 4-nitropyridine (B72724) N-oxide, a related compound, shows a strong absorption band in the long-wavelength ultraviolet region (λ = 330–355 nm), and similar absorption characteristics are anticipated for this compound. epa.govresearchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra and assign the transitions. respectprogram.orgbeilstein-journals.orgfaccts.de

The fluorescence properties of nitropyridine derivatives are often complex. The nitro group is a well-known fluorescence quencher, and many nitroaromatic compounds are non-fluorescent due to efficient intersystem crossing to the triplet state. unibo.itacs.orgrsc.org However, fluorescence can be observed in some nitro-substituted compounds, and its presence and intensity are highly dependent on the molecular structure and the surrounding environment. unibo.itrsc.orgnsf.gov Studies on related molecules like 2-butylamino-6-methyl-4-nitropyridine N-oxide have shown that excited-state intramolecular proton transfer (ESIPT) can lead to dual fluorescence. acs.org While this compound lacks the amino group for ESIPT, any observed fluorescence would be weak and highly sensitive to factors that influence non-radiative decay pathways. unibo.itrsc.org

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of organic molecules are dictated by the transitions of electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). For compounds like this compound, which contain a pyridine ring, a nitro group, and alkyl substituents, the UV-Vis spectrum is primarily characterized by π → π* and n → π* transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. The n → π* transitions, which involve non-bonding electrons (from the nitrogen and oxygen atoms) moving to a π* antibonding orbital, are generally of lower intensity.

While specific experimental data for this compound is not extensively documented, analysis of structurally related nitropyridine derivatives provides insight into its expected absorption characteristics. For instance, studies on various 2-arylvinyl-3-nitropyridines have shown strong and distinct absorption bands in the range of 326–509 nm in acetonitrile (B52724) solution. nih.gov Similarly, theoretical calculations for 2-N-phenylamino-methyl-3-nitropyridine isomers predict singlet state transitions appearing between 245 nm and 296 nm. researchgate.net The presence of the electron-withdrawing nitro group and electron-donating alkyl groups on the pyridine ring creates an intramolecular electron donor-acceptor system, which influences the energy of these transitions. researchgate.net For many nitropyridine derivatives, the primary long-wavelength absorption is a charge-transfer (CT) band of the π → π* type. mdpi.com

Table 1: Electronic Absorption Data for Structurally Related Nitropyridine Derivatives

| Compound/Class | Absorption Maxima (λmax) | Solvent | Reference |

| 2-Arylvinyl-3-nitropyridines | 326–509 nm | Acetonitrile | nih.gov |

| 2,6-Dimethyl-4-nitropyridine N-oxide | ~289 nm (calculated) | Aprotic Solvents | mdpi.com |

| 4-Nitropyridine N-oxide | 330–355 nm | Various | researchgate.net |

| 2-N-Phenylamino-methyl-3-nitropyridine Isomers | 245-296 nm (calculated) | N/A | researchgate.net |

Note: This table presents data from analogous compounds to infer the potential spectroscopic properties of this compound.

Investigation of Solvent Effects on Electronic Spectra and Photophysical Properties

The photophysical properties of a molecule, including its absorption spectrum, can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. The polarity and hydrogen-bonding capability of the solvent can stabilize the ground or excited state of the solute differently, leading to shifts in the absorption maxima. A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift.

The compound 4-nitropyridine N-oxide is a well-studied molecular probe for investigating solvent effects, particularly the hydrogen-bond donor (HBD) ability of solvents. acs.orgnih.gov Its absorption spectrum exhibits a notable solvatochromic effect, with the absorption maximum shifting in the 330–355 nm range depending on the solvent. researchgate.net In polar, amphiprotic solvents like water and alcohols, the long-wavelength absorption band undergoes a hypsochromic shift compared to its position in non-polar aprotic solvents. mdpi.com This blue shift is attributed to the stabilization of the molecule's ground state through hydrogen bonding with the solvent, which increases the energy required for the electronic transition. researchgate.net

Given its structural similarities, this compound is expected to exhibit comparable solvatochromic behavior. The interaction between the nitro group and the pyridine nitrogen with various solvents would likely lead to shifts in its absorption bands. The magnitude and direction of these shifts would depend on the interplay between solvent polarity, polarizability, and specific interactions like hydrogen bonding. researchgate.netresearchgate.net

Table 2: Solvent Effects on the Absorption Maximum of 4-Nitropyridine N-oxide

| Solvent | Absorption Maximum (λmax) | Type | Reference |

| n-Heptane | ~282 nm | Non-polar Aprotic | mdpi.com |

| Acetonitrile | 275 nm | Polar Aprotic | mdpi.com |

| Ethanol (B145695) | 263 nm | Polar Protic | mdpi.com |

| Methanol | 264.5 nm | Polar Protic | mdpi.com |

| Water | 254 nm | Polar Protic | mdpi.com |

Note: This table uses 4-nitropyridine N-oxide as a model to illustrate the expected solvent effects on related nitropyridine compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its molecular ion. In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions.

For this compound (Molecular Weight: 180.21 g/mol ), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 180. The fragmentation of this ion would likely proceed through several characteristic pathways common to nitroaromatic and alkyl-substituted pyridine compounds.

Key expected fragmentation pathways include:

Loss of a Nitro Group: A common fragmentation for nitroaromatics is the cleavage of the C-NO2 bond, resulting in an [M-NO2]+ fragment.

Loss of a Methyl Radical: Benzylic cleavage is favorable. The loss of a methyl group (•CH3) from one of the ethyl side chains would produce a stable [M-CH3]+ ion. This is often a prominent peak for compounds with ethyl substituents.

Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•C2H5) would lead to an [M-C2H5]+ fragment.

Rearrangements and Ring Cleavage: Aromatic nitro compounds can undergo complex rearrangements, such as the loss of nitric oxide (NO) or the formation of ions resulting from the cleavage of the pyridine ring itself. The fragmentation of alkylpyridine N-oxides, for example, shows loss-of-alkyl fragments from both the molecular ion and deoxygenated [M-16] ions. researchgate.net

Table 3: Predicted Principal Mass Fragments for this compound

| Ion | Proposed Structure/Loss | Predicted m/z |

| [C10H14N2O2]•+ | Molecular Ion (M•+) | 180 |

| [C10H14N2O]•+ | [M - O]+ | 164 |

| [C9H11N2O2]+ | [M - CH3]+ | 165 |

| [C8H9N2O2]+ | [M - C2H5]+ | 151 |

| [C10H14N]+ | [M - NO2]+ | 134 |

Note: This table is based on theoretical fragmentation patterns for the target compound.

Computational and Theoretical Investigations of 2,6 Diethyl 4 Nitropyridine

Quantum Chemical Calculation Methodologies (e.g., DFT, Ab Initio)

The theoretical study of 2,6-Diethyl-4-nitropyridine and its analogs heavily relies on quantum chemical methods. Density Functional Theory (DFT) is a prominent method used for these types of molecules, with hybrid functionals like B3LYP being particularly common. These functionals provide a good balance between computational cost and accuracy for predicting molecular properties.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are also employed, especially when high accuracy is needed for properties like rotational barriers. The choice of basis set is crucial for the accuracy of these calculations; sets like 6-311++G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used to provide a flexible description of the electron distribution. For molecules containing heavier atoms or to account for weak interactions, dispersion corrections (like D3BJ) and polarizable continuum models (PCM) to simulate solvent effects are also incorporated.

Molecular Geometry Optimization and Energy Minimization

A fundamental step in computational analysis is determining the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For related compounds like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, calculations at the B3LYP/6-311G(d,p) level have been used to determine the global minimum energy and optimized structural parameters.

The optimized geometry reveals key information about bond lengths, bond angles, and dihedral (torsion) angles. For instance, in the related 2,6-dimethyl-4-nitropyridine, the nitro group and the methyl groups are found to be nearly coplanar with the pyridine (B92270) ring. It is expected that in this compound, the ethyl groups will adopt a conformation that minimizes steric hindrance with the pyridine ring and each other. The calculated bond lengths and angles generally show good agreement with experimental data from X-ray crystallography where available.

Below is a representative table of what calculated geometrical parameters for this compound might look like, based on typical values for similar structures.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are illustrative values based on similar compounds. Actual values would be obtained from a specific DFT calculation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (pyridine) | 1.34 Å |

| Bond Length | C-C (pyridine) | 1.39 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Length | C-C (ethyl) | 1.54 Å |

| Bond Angle | C-N-C (pyridine) | 117° |

| Bond Angle | C-C-N (nitro) | 119° |

| Bond Angle | O-N-O (nitro) | 124° |

| Dihedral Angle | C-C-N-O (nitro) | ~0° (planar) |

Conformational Landscape and Rotational Barrier Analysis

The presence of rotatable bonds, such as those connecting the ethyl groups to the pyridine ring and the C-NO₂ bond, means that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (saddle points).

The rotation of the ethyl groups is subject to a certain energy barrier, which determines the flexibility of these side chains. Similarly, the nitro group can rotate relative to the plane of the pyridine ring. In many nitropyridines, the planar conformation is stabilized by conjugation, but steric hindrance from adjacent groups can force it to twist. Theoretical calculations, particularly using DFT or higher-level ab initio methods, can quantify these rotational barriers. Understanding the conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Band Gap

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For nitro-aromatic compounds, the HOMO is typically distributed over the aromatic ring and the electron-donating alkyl groups, while the LUMO is predominantly localized on the electron-withdrawing nitro group. This separation of FMOs is characteristic of a charge-transfer interaction upon electronic excitation.

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE), a critical parameter that relates to the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity. DFT calculations are widely used to compute the energies of these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: Illustrative values based on DFT calculations of similar molecules.)

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 3.6 eV |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are located around electronegative atoms and are susceptible to electrophilic attack. In this compound, these would be concentrated on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. Regions of positive potential (colored blue) are found around hydrogen atoms and indicate sites for nucleophilic attack. The MEP map provides a clear, visual guide to the molecule's reactive sites.

Prediction and Correlation of Vibrational Spectra with Experimental Data

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a set of normal modes and their corresponding frequencies can be obtained.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of different functional groups. This detailed assignment helps in the definitive interpretation of experimental IR and Raman spectra.

Table 3: Comparison of Predicted and Illustrative Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Assignment | Predicted Scaled Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

| Pyridine Ring C=C/C=N Stretch | ~1600 - 1450 |

| C-H Stretch (Aromatic) | ~3100 - 3000 |

| C-H Stretch (Ethyl) | ~2980 - 2870 |

| C-N Stretch | ~1150 |

Theoretical ¹H and ¹³C NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts.

These calculations are performed on the optimized molecular geometry. The predicted chemical shifts are then compared to experimental spectra to confirm the structure or assign specific resonances. To improve accuracy, calculations can be performed using a Polarizable Continuum Model (PCM) to account for solvent effects, as chemical shifts can be sensitive to the chemical environment. Theoretical predictions have become an invaluable tool for interpreting complex NMR spectra and distinguishing between possible isomers.

Table 4: Predicted NMR Chemical Shifts (ppm) for this compound

Theoretical Studies of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the complex mechanisms of chemical reactions. nih.gov These computational techniques allow for the mapping of reaction pathways, providing insights into the energy changes and structural transformations that occur as reactants evolve into products.

Transition State Characterization and Reaction Energy Profiles

A cornerstone of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining reaction rates. For reactions involving nitropyridine derivatives, such as nucleophilic aromatic substitution (SNAr) or sigmatropic shifts, computational models can precisely locate the geometry of the transition state. diva-portal.orgresearchgate.net

Reaction energy profiles are graphical representations of the energy of a system as it progresses along a reaction pathway. These profiles visualize reactants, intermediates, transition states, and products. researchgate.net For multi-step reactions, each step has its own transition state and corresponding activation energy. researchgate.net For instance, studies on the reactions of nitropyridine compounds have calculated activation enthalpies (ΔH‡) and activation entropies (ΔS‡) to understand the feasibility and kinetics of proposed mechanisms. researchgate.net In the study of phosphoryl transfer reactions involving a 4-nitropyridine (B72724) derivative, electronic structure calculations were used to probe the mechanism, concluding it proceeds through a single, concerted transition state. diva-portal.org

Table 1: Computational Methods for Reaction Mechanism Analysis

| Computational Method | Information Yielded | Relevant Studies on Analogues |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, transition state structures, activation energies, reaction pathways. | nih.govdiva-portal.orgresearchgate.net |

| Møller-Plesset perturbation theory (MP2) | High-accuracy energy calculations, analysis of electron correlation effects. | comporgchem.comresearchgate.net |

Insights into Regioselectivity and Stereoselectivity

Regioselectivity describes the preference for a reaction to occur at one position over another. In this compound, the electron-withdrawing nitro group at the 4-position and the electron-donating ethyl groups at the 2- and 6-positions create a specific electronic landscape that directs the course of reactions. Computational studies can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.net

For example, in nucleophilic aromatic substitution reactions of 2,6-dichloropyridines, the regioselectivity was found to correlate with the steric parameters of substituents at the 3-position. gu.se Similarly, DFT studies on the cycloaddition reactions of nitroalkenes have successfully explained the observed regioselectivity by analyzing the energies of different possible transition states. nih.gov Such computational approaches would be invaluable for predicting whether a reaction on this compound would occur at the pyridine nitrogen, the nitro group, or the pyridine ring itself, and at which specific carbon atom.

Intermolecular Interactions and Supramolecular Assembly (Computational)

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Computational methods are essential for analyzing these non-covalent interactions and predicting how molecules will assemble into larger supramolecular structures and crystals. researchgate.net

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Although this compound lacks strong hydrogen bond donors like -OH or -NH2, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. soton.ac.uk Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and quantify these interactions. comporgchem.commdpi.com

QTAIM analyzes the electron density distribution to locate bond critical points (BCPs) that signify interactions between atoms. comporgchem.com NBO analysis, on the other hand, examines orbital interactions to reveal charge transfer between donor and acceptor orbitals, which is characteristic of hydrogen bonding. mdpi.com Studies on related nitropyridine N-oxides and other heterocyclic systems have used these methods to characterize extensive networks of hydrogen bonds that stabilize their crystal structures. mdpi.commdpi.com

Stacking Interactions and Crystal Packing Predictions

As an aromatic system, the pyridine ring of this compound is capable of engaging in π-π stacking interactions. rsc.org These interactions, where aromatic rings arrange themselves in a face-to-face or offset manner, are a major driving force in the formation of crystal lattices for aromatic compounds. researchgate.net

Computational crystal structure prediction (CSP) methods seek to find the most stable arrangement of molecules in a crystal lattice by calculating the energies of thousands of hypothetical packing arrangements. These calculations must accurately model all relevant intermolecular forces, including van der Waals forces, electrostatic interactions, hydrogen bonds, and π-stacking. For many substituted nitropyridines, crystal packing often results in characteristic herringbone patterns. researchgate.net Periodic DFT calculations can evaluate the sublimation enthalpy of crystals and characterize the intermolecular interactions within the periodic electronic density, providing a detailed picture of the forces, such as C-H···O or C-H···F interactions, that hold the crystal together. rsc.org

Table 2: Common Non-Covalent Interactions in Substituted Pyridines

| Interaction Type | Description | Computational Analysis Tools |

|---|---|---|

| Hydrogen Bonding | Weak electrostatic attractions (e.g., C-H···O, C-H···N) involving the nitro group or pyridine nitrogen. | QTAIM, NBO, Hirshfeld Surface Analysis |

| π-π Stacking | Attraction between the electron clouds of aromatic pyridine rings, leading to stacked arrangements. | DFT, Energy Framework Calculations |

Crystallographic Analysis and Solid State Characteristics of 2,6 Diethyl 4 Nitropyridine

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of molecular structures, conformations, and the intricate network of intermolecular interactions within a crystalline solid.

Determination of Molecular Structure and Conformation in the Solid State

In analogous nitro-substituted pyridine (B92270) compounds, the pyridine ring generally maintains its expected planar geometry. The substituents, however, can exhibit conformational flexibility. For instance, in the crystal structure of 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, the nitro group is nearly coplanar with the pyridine ring, which is a common feature in many nitroaromatic compounds due to resonance effects. researchgate.net The dihedral angle between the nitro group and the pyridine ring is a critical parameter, influencing the electronic properties and intermolecular interactions of the molecule.

Elucidation of Crystal Packing Arrangements and Unit Cell Parameters

The arrangement of molecules in a crystal lattice is fundamental to its physical properties. The crystal packing is described by the unit cell parameters (a, b, c, α, β, γ) and the space group. For example, 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide crystallizes in the monoclinic space group P21/c. researchgate.net Another related compound, 2,4,6-trinitropyridine, crystallizes in the orthorhombic space group Pbcn. researchgate.net These different packing arrangements highlight how subtle changes in substitution can lead to different crystal symmetries.

The table below presents the unit cell parameters for several related pyridine derivatives, illustrating the diversity in their crystal packing.

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

| 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide | 7.933(1) | 9.721(1) | 11.419(1) | 90 | 107.70(1) | 90 | P21/c |

| 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide | 7.981(1) | 9.817(2) | 11.515(1) | 90 | 106.54(1) | 90 | P21/c |

| 2,4,6-trinitropyridine | 28.573(6) | 9.7394(19) | 8.7566(18) | 90 | 90 | 90 | Pbcn |

| 2,4,6-trinitropyridine-1-oxide | 9.6272(19) | 14.128(3) | 5.9943(12) | 90 | 90 | 90 | Pnma |

Detailed Analysis of Intermolecular Hydrogen Bonding Networks and Patterns

Hydrogen bonding plays a crucial role in the supramolecular assembly of pyridine derivatives. In nitro-substituted pyridines, the oxygen atoms of the nitro group are effective hydrogen bond acceptors. While 2,6-diethyl-4-nitropyridine lacks strong hydrogen bond donors, weak C-H···O interactions are expected to be significant. In the crystal structure of 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, medium-strong hydrogen bonds of the C–H···O type are observed. researchgate.net These interactions, although individually weak, can collectively dictate the crystal packing.

In structures containing amino groups, such as N-(4-Methylphenyl)-3-nitropyridin-2-amine, intermolecular C-H···O interactions are also a feature of the crystal packing. researchgate.net The presence of multiple functionalities can lead to more complex and diversified supramolecular architectures. researchgate.net

Investigation of Pi-Stacking and Other Non-Covalent Interactions in the Crystal Lattice

Pi-stacking interactions are another important non-covalent force in the crystal engineering of aromatic compounds. In many pyridine derivatives, the aromatic rings arrange in a parallel-displaced or T-shaped manner to maximize attractive π-π interactions. For instance, the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine exhibits π-π stacking with a centroid-centroid distance of 3.6442 (19) Å between the pyridine and benzene rings. researchgate.net

In some cases, a herringbone packing motif is observed, which is typical when π-π interactions significantly influence the molecular arrangement. soton.ac.uk The relative orientation and distance between the aromatic rings are key parameters in determining the strength and nature of these interactions.

Polymorphism and Phase Transitions in the Solid State

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including nitroaromatic compounds. soton.ac.uk Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. The crystallization conditions, particularly the solvent and temperature, are major factors in determining which polymorph is formed. soton.ac.uk

For nitropyridine derivatives, the potential for polymorphism arises from the possibility of different packing arrangements and intermolecular interactions. Phase transitions between polymorphs can be induced by changes in temperature or pressure. nih.gov These transitions can be either reversible (enantiotropic) or irreversible (monotropic). The study of polymorphism in nitrofurantoin, an antibacterial drug, has revealed several polymorphic and pseudopolymorphic forms, highlighting the complexity of solid-state behavior in nitroaromatic compounds. researchgate.net

Influence of Crystal Structure on Molecular Reactivity and Properties

The arrangement of molecules in the solid state can significantly influence their chemical reactivity. For nitroaromatic compounds, solid-state reactivity is often governed by intermolecular packing considerations and intramolecular geometry. rsc.org The proximity and orientation of reactive groups in the crystal lattice can facilitate or hinder solid-state reactions.

The reactivity of nitroaromatic compounds is also influenced by electronic effects. The nitro group is strongly electron-withdrawing, which can activate the pyridine ring towards nucleophilic substitution. nih.govnih.gov The crystal packing can affect the accessibility of the reaction center to reagents. Furthermore, the electronic properties of the molecule, which are modulated by the solid-state environment, can influence reaction pathways. For example, the thermal stability of energetic materials containing nitro groups is related to the bond dissociation energies, which can be influenced by intramolecular hydrogen bonds within the crystal. researchgate.net

In the context of photochemistry, the crystal structure can play a decisive role in determining the outcome of a reaction. Topochemical principles, which relate the reactivity of a crystal to its geometry, are often invoked to explain the stereospecificity of solid-state reactions.

Reactivity and Reaction Chemistry of 2,6 Diethyl 4 Nitropyridine

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, primarily reduction to the corresponding amine or, under specific circumstances, acting as a leaving group in nucleophilic substitution reactions.

The most common reaction of the nitro group on an aromatic ring is its reduction to an amino group. This transformation is a cornerstone of synthetic chemistry as it provides access to anilines and their heterocyclic analogues, which are valuable precursors for a multitude of other compounds. The reduction of 2,6-diethyl-4-nitropyridine to 4-amino-2,6-diethylpyridine can be achieved through various chemoselective methods that leave other functional groups intact. organic-chemistry.org

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction is typically carried out using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org This method is often clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgscispace.com For instance, the Sn/HCl system is highly effective for reducing aromatic nitro compounds. scispace.com

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves using a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. scispace.com

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, although this compound itself lacks other easily reducible groups. The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound, by carefully selecting the reagents and reaction conditions. wikipedia.orgresearchgate.net

| Reagent/System | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), RT, 1-5 atm H₂ | 4-Amino-2,6-diethylpyridine | Clean, high yield, common lab/industrial method. |

| Sn, conc. HCl | Heat | 4-Amino-2,6-diethylpyridine | Classic, robust method; requires basic workup. scispace.com |

| Fe, HCl/Acetic Acid | Heat | 4-Amino-2,6-diethylpyridine | Often used industrially due to lower cost of iron. wikipedia.org |

| Zn, NH₄Cl | Aqueous medium | 4-(Hydroxyamino)-2,6-diethylpyridine | Can selectively yield the hydroxylamine intermediate. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | 4-Amino-2,6-diethylpyridine | A mild reducing agent. |

While the nitro group is an exceptional activating group for nucleophilic aromatic substitution (SNAr), it is generally considered a poor leaving group. nih.gov Direct displacement of a nitro group by a nucleophile is challenging because the nitrogen-carbon bond is strong. However, such reactions are not impossible and can occur under forcing conditions or with highly activated substrates. In the context of this compound, the powerful electron-withdrawing effect of the nitro group and the ring nitrogen atom significantly lowers the electron density at the C-4 position, making it theoretically susceptible to nucleophilic attack. Nevertheless, displacement of a halide (e.g., chloride or fluoride) from the 4-position of a corresponding 2,6-diethyl-4-halopyridine would proceed much more readily than displacement of the nitro group itself. nih.govnih.gov

Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a potent electron-withdrawing nitro group at the 4-position further depletes the ring of electron density, profoundly influencing its reactivity.

Electrophilic aromatic substitution (EAS) is highly unfavorable for this compound. The pyridine nitrogen acts as a "meta-director" but also strongly deactivates the ring towards electrophiles by forming a positively charged pyridinium (B92312) ion under acidic conditions typical for EAS (e.g., nitration, halogenation). The presence of the 4-nitro group, another powerful deactivating group, further suppresses any potential reactivity. Therefore, electrophilic substitution reactions on this compound are not considered a viable synthetic pathway. researchgate.net

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of electron-deficient aromatic rings like 4-nitropyridine (B72724) derivatives. wikipedia.org The nitro group at the C-4 position, along with the ring nitrogen, strongly activates the ring towards attack by nucleophiles. The activation is most pronounced at the ortho (C-2, C-6) and para (C-4) positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the nitro group and the ring nitrogen. wikipedia.orgyoutube.comyoutube.com

In this compound:

The C-2 and C-6 positions are sterically hindered by the ethyl groups, making nucleophilic attack at these sites difficult.

The C-4 position is the most electronically activated site for nucleophilic attack.

This high degree of activation at C-4 facilitates the displacement of a leaving group at this position. As discussed in section 6.1.2, while the nitro group itself is a poor leaving group, its activating effect is substantial. If a better leaving group, such as a halogen, were present at the C-4 position, it would be readily displaced by a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (e.g., the nitro group, albeit reluctantly) departs, restoring the aromaticity of the pyridine ring. nih.gov

| Nucleophile (Nu⁻) | Potential Product (if NO₂ is displaced) | Notes |

|---|---|---|

| RO⁻ (Alkoxide) | 4-Alkoxy-2,6-diethylpyridine | Forms an ether linkage. Methoxide and ethoxide are common nucleophiles. youtube.com |

| R₂NH (Secondary Amine) | 4-(Dialkylamino)-2,6-diethylpyridine | Forms a tertiary amine. |

| RS⁻ (Thiolate) | 2,6-Diethyl-4-(alkylthio)pyridine | Forms a thioether. |

| N₃⁻ (Azide) | 4-Azido-2,6-diethylpyridine | Provides a route to 4-aminopyridines via subsequent reduction. researchgate.net |

Reactivity of the Ethyl Substituents

The ethyl groups at the C-2 and C-6 positions are generally less reactive than the nitro group or the activated pyridine ring. However, the α-carbons (the -CH₂- group) of the ethyl substituents are in a "benzylic-like" position relative to the aromatic pyridine ring. This position allows for stabilization of radicals or ions, making them susceptible to certain reactions under specific conditions.

Potential reactions include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially oxidize the ethyl groups to carboxylic acids, yielding 4-nitropyridine-2,6-dicarboxylic acid. The reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring.

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation could occur at the α-carbon of the ethyl groups to produce 2,6-bis(1-haloethyl)-4-nitropyridine.

These reactions are generally less common and require more specific conditions compared to the reactions involving the nitro group and the pyridine ring.

Reactions Involving C-H Activation on the Alkyl Chains

The C-H bonds of the ethyl groups at the 2- and 6-positions of the pyridine ring are potential sites for activation, a process of significant interest for creating more complex molecules. The strong electron-withdrawing nature of the nitro group at the 4-position deactivates the pyridine ring itself towards electrophilic attack but influences the reactivity of the alkyl side chains.

Transition metal-catalyzed C-H functionalization has become a primary tool for modifying such positions. rsc.org While direct C-H activation of this compound is not specifically documented, analogous reactions on substituted pyridines suggest potential pathways. For instance, rhodium and iridium complexes have been shown to selectively activate C-H bonds at the 2-position of pyridine. rsc.org For this compound, the presence of the ethyl groups offers multiple C-H bonds (both α- and β- to the ring) for potential activation. The regioselectivity of such a reaction would be influenced by steric factors imposed by the ethyl groups and the directing influence of the pyridine nitrogen.

Another potential route for activating the α-C-H bonds of the ethyl groups is through deprotonation with a strong base to form a carbanionic intermediate. The acidity of these protons is enhanced by the electron-deficient nature of the nitropyridine ring. This intermediate could then react with various electrophiles.

Table 1: Potential C-H Activation Strategies for this compound

| Activation Method | Potential Reagents/Catalysts | Target C-H Bond | Expected Outcome |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium, Rhodium, Iridium, or Copper catalysts | α- or β-C-H of ethyl group | Arylation, alkenylation, or alkynylation of the side chain |

| Deprotonation/Alkylation | Strong bases (e.g., LDA, n-BuLi) followed by an electrophile (e.g., alkyl halide) | α-C-H of ethyl group | Chain extension or functionalization at the α-position |

| Free Radical Reaction (Minisci-type) | Radical initiators (e.g., AgNO₃/ (NH₄)₂S₂O₈) and a radical source | α-C-H of ethyl group | Introduction of an alkyl group or other radical-derived functionality |

Transformations Leading to Further Functionalization of Ethyl Groups

Beyond initial C-H activation, the ethyl groups of this compound can be transformed into a variety of other functional groups. The nitro group plays a crucial role by activating the pyridine scaffold, which in turn influences the reactivity of the side chains. nih.gov

One common transformation for alkyl groups on heterocyclic rings is oxidation. Using strong oxidizing agents, the ethyl groups could potentially be oxidized to acetyl groups or even carboxylic acid functionalities, although controlling the extent of oxidation can be challenging.

Another approach involves halogenation of the side chains, typically under free-radical conditions. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation could lead to the formation of α-bromoethyl derivatives. These halogenated intermediates are versatile precursors for nucleophilic substitution reactions, allowing for the introduction of hydroxyl, amino, cyano, and other functional groups. The resulting functionalized pyridines are valuable building blocks in organic synthesis. nih.gov

Coordination Chemistry with Metal Centers

Ligand Behavior of this compound in Metal Complex Formation

Pyridine and its derivatives are classic ligands in coordination chemistry, typically binding to metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.orgjscimedcentral.com this compound is expected to act as a monodentate ligand. The coordination ability of the pyridine nitrogen is influenced by several factors:

Electronic Effects: The powerful electron-withdrawing nitro group at the 4-position significantly reduces the electron density on the pyridine nitrogen. This decreases its basicity and makes it a weaker σ-donor compared to unsubstituted pyridine.

Steric Effects: The two ethyl groups at the 2- and 6-positions create considerable steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry of the resulting metal complex and may favor coordination with metal centers that can accommodate bulky ligands. nih.gov

In forming complexes, this compound would compete with other ligands or solvent molecules for a coordination site on the metal ion. The stability of the resulting complex will depend on the balance between the electronic properties of the ligand, the steric demands of the ethyl groups, and the nature of the metal ion (its size, charge, and preferred coordination geometry).

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow standard procedures for pyridine-type ligands. sysrevpharm.org A common method involves reacting a metal salt (e.g., chloride, nitrate, or acetate (B1210297) of Co(II), Ni(II), Cu(II), Pd(II), etc.) with the ligand in a suitable solvent, such as ethanol or acetonitrile (B52724). The resulting complex may precipitate from the solution or be isolated by evaporation of the solvent.

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to the metal center is typically evidenced by a shift in the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies.

NMR Spectroscopy: In the case of diamagnetic complexes (e.g., with Pd(II) or Zn(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyridine ring and ethyl group protons upon coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes would reveal d-d transitions for transition metals with unpaired d-electrons, providing information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Table 2: Predicted Properties of Hypothetical Transition Metal Complexes with this compound (L)

| Metal Ion | Potential Formula | Predicted Geometry | Key Characterization Feature |

|---|---|---|---|

| Palladium(II) | [PdL₂Cl₂] | Square Planar | Diamagnetic; distinct shifts in ¹H NMR signals for ethyl and ring protons. |

| Copper(II) | [CuL₂Cl₂] | Distorted Octahedral or Square Planar | Paramagnetic; broad d-d transition band in UV-Vis spectrum. |

| Cobalt(II) | [CoL₂Cl₂] | Tetrahedral | Paramagnetic; characteristic blue color and visible absorptions. |

| Nickel(II) | [NiL₄Cl₂] | Octahedral | Paramagnetic; multiple d-d transitions in UV-Vis spectrum. |

Mechanistic Investigations of Key Reactions

Elucidation of Specific Reaction Pathways and Intermediates

Detailed mechanistic studies specifically elucidating the reaction pathways and intermediates of this compound are not extensively documented in publicly available scientific literature. However, by drawing parallels with the well-established chemistry of 4-nitropyridine and its other alkyl-substituted analogues, the primary reaction pathways and the nature of the intermediates involved can be reliably inferred. The reactivity of this compound is predominantly governed by the strong electron-withdrawing nature of the nitro group at the 4-position, which significantly influences the electron density of the pyridine ring.

The principal reaction pathway for compounds of this nature is nucleophilic aromatic substitution (SNAr). In this mechanism, the electron-deficient pyridine ring is susceptible to attack by nucleophiles. The presence of the nitro group at the para-position is crucial for the stabilization of the reaction intermediate.

The generally accepted mechanism for the SNAr reaction of 4-nitropyridine derivatives proceeds through a two-step addition-elimination sequence. The initial step involves the attack of a nucleophile on the carbon atom bearing a suitable leaving group (if present) or at a position activated by the nitro group. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. The diethyl groups at the 2- and 6-positions can exert a steric influence on the approach of the nucleophile and may also have a minor electronic effect on the stability of the intermediate.

In the case of reactions involving the nitro group itself, such as reduction, the pathway typically involves a series of intermediates resulting from the stepwise transfer of electrons and protons. The reduction of a nitro group to an amino group is a multi-electron process that can proceed through various intermediates depending on the reducing agent and reaction conditions.

While specific experimental data for this compound is scarce, the following table summarizes the expected key intermediates in its principal reaction pathways, based on analogous systems.

| Reaction Pathway | Reactant(s) | Key Intermediate(s) | Intermediate Type |